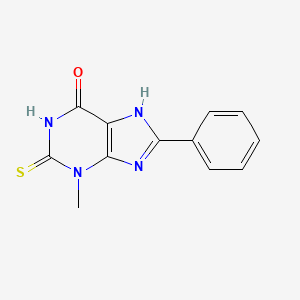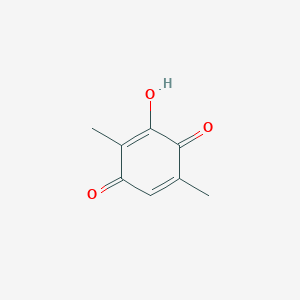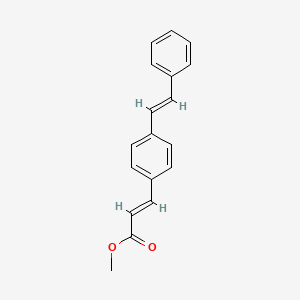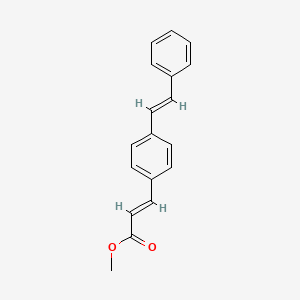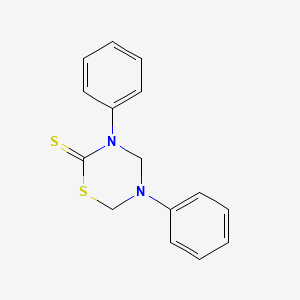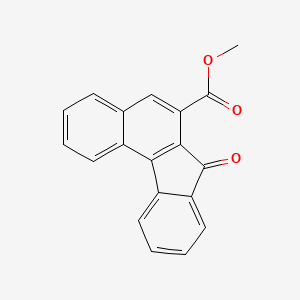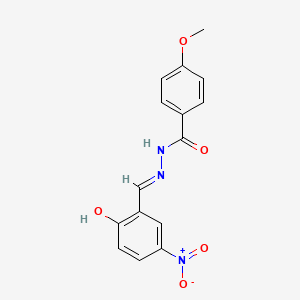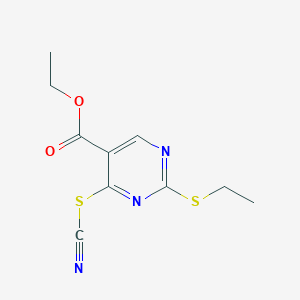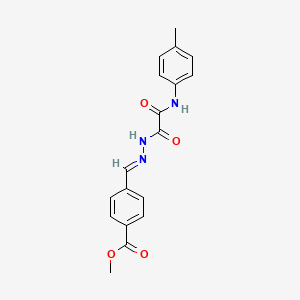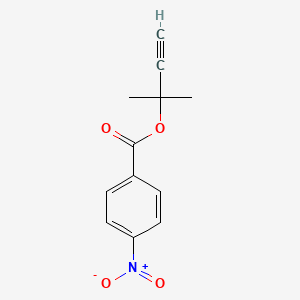
2-methylbut-3-yn-2-yl 4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbut-3-yn-2-yl 4-nitrobenzoate is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.226 g/mol . It is a derivative of 4-nitrobenzoic acid and is characterized by the presence of a nitro group attached to the benzene ring and an ester linkage to a 2-methylbut-3-yn-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-yn-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methylbut-3-yn-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbut-3-yn-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol under acidic or basic conditions.
Addition: The triple bond in the 2-methylbut-3-yn-2-yl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Addition: Bromine (Br2), hydrogen bromide (HBr)
Major Products
Reduction: 2-methylbut-3-yn-2-yl 4-aminobenzoate
Hydrolysis: 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol
Addition: 2-bromo-2-methylbut-3-yn-2-yl 4-nitrobenzoate
Wissenschaftliche Forschungsanwendungen
2-Methylbut-3-yn-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methylbut-3-yn-2-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester linkage allows for hydrolysis, releasing the active 4-nitrobenzoic acid, which can further participate in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbut-3-yn-2-yl acetate: Similar structure but with an acetate group instead of a nitrobenzoate group.
(2-Methylbut-3-yn-2-yl)benzene: Lacks the nitro group and ester linkage, making it less reactive.
{[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene: Contains an ether linkage instead of an ester linkage.
Eigenschaften
CAS-Nummer |
42969-18-6 |
|---|---|
Molekularformel |
C12H11NO4 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
2-methylbut-3-yn-2-yl 4-nitrobenzoate |
InChI |
InChI=1S/C12H11NO4/c1-4-12(2,3)17-11(14)9-5-7-10(8-6-9)13(15)16/h1,5-8H,2-3H3 |
InChI-Schlüssel |
RUJMFXQCSVIWGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






